2-Bromo-2-methylpropionyl bromide
Overview
Description
2-Bromo-2-methylpropionyl bromide, also known as α-Bromoisobutyryl bromide or BIBB, is an organic compound with the linear formula (CH3)2CBrCOBr . It is an important reagent in the synthesis of amides, macrocyclic amides, ketenes, and alkynic ketones .
Synthesis Analysis
The compound is used in the preparation of cellulose macroinitiator through direct acylation of cellulose in ionic liquid 1-allyl-3-methylimidazolium chloride . It is also used to prepare 3-(2-bromopropionyl)-2-oxazolidone derivatives and bromoester terminated poly(3-hexylthiophene) .Molecular Structure Analysis
The molecular formula of 2-Bromo-2-methylpropionyl bromide is C4H6Br2O . The InChI key is YOCIJWAHRAJQFT-UHFFFAOYSA-N .Chemical Reactions Analysis
2-Bromo-2-methylpropionyl bromide is used as an atom transfer radical polymerization (ATRP) initiator for functionalization of hydroxyl groups present on the surface of graphene oxide . It is also used to form an N-protected halodienamide which provided four- and five-membered lactams in the presence of copper (I) and a tertiary amine .Physical And Chemical Properties Analysis
2-Bromo-2-methylpropionyl bromide is a liquid with a refractive index of 1.507 to 1.5100 at 20°C . It has a boiling point of 162-164 °C and a density of 1.86 g/mL at 25 °C .Scientific Research Applications
Methods of Application : The compound is used to functionalize hydroxyl groups on the surface of graphene oxide, forming N-protected halodienamide in the presence of copper (I) and a tertiary amine .
Results : This process enables the synthesis of four- and five-membered lactams, contributing to the development of polymers with specific structures and properties .
Methods of Application : The compound is used to prepare esters of poly(oxyalkylene) polymers like poly(ethylene glycol), which are then characterized by spectroscopic and chromatographic methods .
Results : These well-characterized esters can be used to synthesize a variety of polymeric architectures, enhancing the efficiency and specificity of drug delivery systems .
Methods of Application : It is used to modify the surface of graphene oxide, which can lead to the development of new materials with unique properties .
Results : The modification process results in materials that have potential applications in electronics, coatings, and other advanced material technologies .
Methods of Application : The compound is employed as a macroinitiator in the synthesis of polymers that can be used in medical devices or as part of tissue engineering solutions .
Results : The resulting materials are designed to interact favorably with biological systems, promoting healing and integration with bodily tissues .
Methods of Application : It involves preparing esters of poly(oxyalkylene) polymers and analyzing them with mass spectrometry to understand the polymer’s end-group functionality .
Results : The analysis provides insights into the polymer structure, which is crucial for understanding and improving polymer synthesis processes .
Methods of Application : The compound acts as a reagent in synthetic pathways, introducing bromine into organic molecules, which can then undergo further chemical transformations .
Results : The use of this compound in organic synthesis allows for the creation of a wide range of organic molecules, expanding the toolkit available to synthetic chemists .
Methods of Application : It is used to react with amines under controlled conditions, facilitating the formation of amide bonds, which are key linkages in organic compounds .
Methods of Application : The compound acts as a building block that, through various chemical reactions, contributes to the formation of large cyclic structures .
Results : These macrocyclic structures often exhibit unique physical and chemical properties, making them valuable for specialized applications .
Methods of Application : It is involved in the generation of ketenes through dehalogenation and subsequent rearrangement of molecular structures .
Results : The ketenes formed can then be utilized in various chemical reactions, including cycloadditions and insertions, to create complex organic molecules .
Methods of Application : The compound undergoes halogenation and coupling reactions to form the desired alkynic ketones .
Results : These reactions result in compounds that are crucial for the synthesis of various active ingredients in drugs and pesticides .
Methods of Application : The compound is anchored on the exterior surface of the nanoparticles to modify their surface properties and enhance their functionality .
Results : The functionalized nanoparticles exhibit improved performance in their respective applications, such as increased catalytic activity or targeted drug release .
Methods of Application : It is used in conjunction with other monomers and catalysts to initiate polymerization reactions that yield polymers with predetermined characteristics .
Results : The polymers synthesized through this method can be tailored for use in various industries, including plastics, textiles, and electronics .
Methods of Application : The star polycation is constructed from commercially available and inexpensive materials, including 2-Bromo-2-methylpropionyl bromide, through a simplified two-step reaction process .
Results : The resulting gene vector exhibits low cytotoxicity and high gene delivery efficacy into live cells, down-regulating key developmental gene expressions in pests to inhibit their growth .
Methods of Application : The process involves the acylation of cellulose in 1-allyl-3-methylimidazolium chloride to create a cellulose macroinitiator .
Results : The cellulose macroinitiator can be used to prepare various derivatives and bromoester-terminated polymers, expanding the applications in material science and engineering .
Methods of Application : The compound is used as an ATRP initiator for the functionalization of hydroxyl groups on graphene oxide, forming N-protected halodienamide .
Results : The functionalized graphene oxide can be used to create four- and five-membered lactams, which have potential uses in advanced material technologies .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-bromo-2-methylpropanoyl bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2O/c1-4(2,6)3(5)7/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCIJWAHRAJQFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045077 | |
Record name | 2-Bromo-2-methylpropionyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an acrid odor; [Alfa Aesar MSDS] | |
Record name | 2-Bromo-2-methylpropionyl bromide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19530 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Bromo-2-methylpropionyl bromide | |
CAS RN |
20769-85-1 | |
Record name | 2-Bromoisobutyryl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20769-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-2-methylpropionyl bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020769851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoyl bromide, 2-bromo-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Bromo-2-methylpropionyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-2-methylpropionyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.001 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-BROMO-2-METHYLPROPIONYL BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/627F9N9DYA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.